REACTION_CXSMILES
|
[OH-].[Na+].[NH:3]1[CH2:11][CH2:10][CH2:9][CH:5]([C:6]([OH:8])=[O:7])[CH2:4]1.[CH2:12]([S:16](Cl)(=[O:18])=[O:17])[CH2:13][CH2:14][CH3:15]>>[CH2:12]([S:16]([N:3]1[CH2:11][CH2:10][CH2:9][CH:5]([C:6]([OH:8])=[O:7])[CH2:4]1)(=[O:18])=[O:17])[CH2:13][CH2:14][CH3:15] |f:0.1|
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Name
|
|
Quantity
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4.1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
N1CC(C(=O)O)CCC1
|
Name
|
|
Quantity
|
0.98 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)S(=O)(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under ice-cooling
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was then extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was then purified
|
Type
|
CUSTOM
|
Details
|
to obtain the target (354 mg, 37%)
|
Reaction Time |
15 h |
Name
|
|
Type
|
|
Smiles
|
C(CCC)S(=O)(=O)N1CC(CCC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |